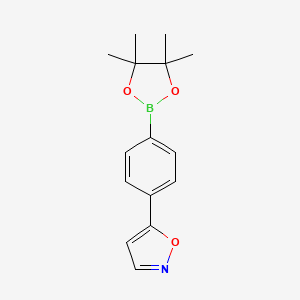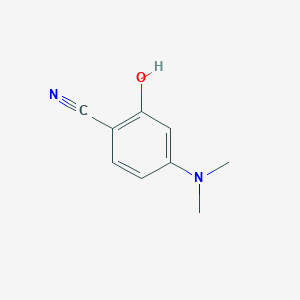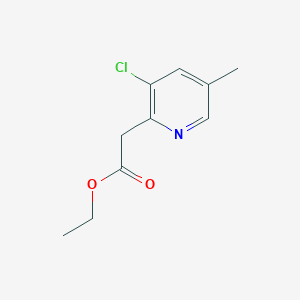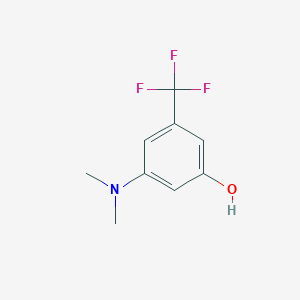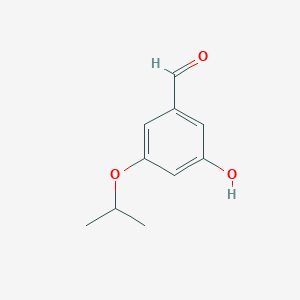
3-(3-Trifluoromethoxy-phenyl)-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE typically involves the following steps:
Formation of the Trifluoromethoxy-Phenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. Common reagents used include trifluoromethoxyphenylboronic acid and appropriate catalysts.
Cyclization to Piperazin-2-One: The intermediate is then subjected to cyclization reactions to form the piperazin-2-one structure. This step may involve the use of reagents such as isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of ®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Trifluoromethoxyphenylboronic acid
- 2-Trifluoromethoxyphenylboronic acid
- 4-(Trifluoromethoxy)phenyl isothiocyanate
Uniqueness
®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE is unique due to its specific structural configuration and the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H11F3N2O2 |
|---|---|
Poids moléculaire |
260.21 g/mol |
Nom IUPAC |
3-[3-(trifluoromethoxy)phenyl]piperazin-2-one |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-2-7(6-8)9-10(17)16-5-4-15-9/h1-3,6,9,15H,4-5H2,(H,16,17) |
Clé InChI |
NBRMEOIYOIHBDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C(N1)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




